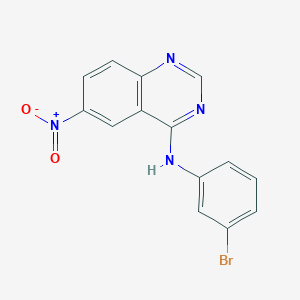

N-(3-Bromophenyl)-6-nitroquinazolin-4-amine

Description

Properties

IUPAC Name |

N-(3-bromophenyl)-6-nitroquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN4O2/c15-9-2-1-3-10(6-9)18-14-12-7-11(19(20)21)4-5-13(12)16-8-17-14/h1-8H,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVKGSSRIBVAGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80416140 | |

| Record name | N-(3-Bromophenyl)-6-nitroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80416140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169205-77-0 | |

| Record name | N-(3-Bromophenyl)-6-nitroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80416140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation of 2-Amino-4-nitrobenzoic Acid

The foundational synthesis begins with 2-amino-4-nitrobenzoic acid (7.28 g, 40.0 mmol), which undergoes cyclocondensation in formamide at 150°C for 16 hours to yield 6-nitroquinazolin-4(3H)-one (1 ) (Figure 1A). This step achieves 85–90% conversion efficiency, with purification via isopropanol washing to remove unreacted starting materials. The nitro group at the 6-position is critical for subsequent functionalization, as it directs electrophilic substitution reactions.

Key Reaction Parameters:

Chlorination to 4-Chloro-6-nitroquinazoline

The quinazolinone intermediate (1 ) is treated with thionyl chloride (23 mL) in the presence of catalytic DMF to produce 4-chloro-6-nitroquinazoline (2 ). This step requires precise temperature control, with reflux maintained for 2.5 hours until complete dissolution. The chlorination efficiency exceeds 95%, but the product is highly moisture-sensitive, necessitating immediate use in subsequent steps.

Optimization Insights:

Coupling with 3-Bromoaniline

The final step involves nucleophilic aromatic substitution between 4-chloro-6-nitroquinazoline (2 ) (2.65 g, 11.8 mmol) and 3-bromoaniline (2.41 g, 14.1 mmol) in refluxing isopropanol. The reaction proceeds via an SAr mechanism, with the nitro group activating the quinazoline core toward amine attack.

Critical Data:

-

Solvent : Isopropanol (50 mL per 10 mmol substrate)

-

Time : 6–8 hours (monitored by TLC)

-

Characterization : MS (ESI−) m/z 372.1 (M−H)−; NMR (DMSO-): δ 12.08 (brs, 1H), 9.92 (d, , 1H).

Copper-Catalyzed Cross-Coupling Approaches

General Procedure:

Advantages:

-

Reduced Reaction Time : 20 minutes vs. 6–8 hours in classical methods.

-

Functional Group Tolerance : Compatible with electron-deficient aryl bromides.

Comparative Analysis of Synthetic Methods

Key Trade-offs : The classical method offers higher yields and scalability but requires prolonged heating. Copper catalysis accelerates the reaction but introduces metal contamination risks.

Optimization Strategies for Industrial Production

Solvent Selection

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromophenyl)-6-nitroquinazolin-4-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles through reactions like Suzuki-Miyaura coupling.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions to form quinazoline derivatives with different functional groups.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, boronic acid, base (e.g., potassium carbonate), and solvent (e.g., tetrahydrofuran).

Reduction: Hydrogen gas, palladium catalyst, and solvent (e.g., ethanol).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Formation of various substituted quinazoline derivatives.

Reduction: Formation of N-(3-Bromophenyl)-6-aminoquinazolin-4-amine.

Oxidation: Formation of quinazoline derivatives with different oxidation states.

Scientific Research Applications

Medicinal Chemistry

N-(3-Bromophenyl)-6-nitroquinazolin-4-amine is primarily investigated for its anticancer properties , particularly as a kinase inhibitor. Its mechanism involves binding to the ATP-binding site of specific kinases, disrupting signaling pathways that promote cancer cell proliferation and survival. This compound has shown promise in inhibiting various cancer cell lines, including those resistant to conventional therapies.

Case Studies :

- A study demonstrated that derivatives of quinazoline compounds exhibited selective inhibition against EGFR mutants, showing significant anti-proliferative effects in non-small cell lung cancer (NSCLC) models with IC50 values as low as 0.008 μM against TEL-EGFR-L858R cells .

- Another investigation highlighted the compound's ability to induce G0-G1 phase cell cycle arrest in cancer cells, further supporting its potential as an effective anticancer agent .

Materials Science

The compound is also explored for its applications in organic semiconductors and light-emitting diodes (LEDs) . Its unique electronic properties due to the presence of bromine and nitro groups make it suitable for developing advanced materials with specific optoelectronic characteristics.

Research indicates that this compound not only inhibits specific kinases but also interacts with various biological targets, making it a valuable probe for studying enzyme-receptor interactions. Its dual functionality as a therapeutic agent and a research tool enhances its applicability in both clinical and laboratory settings.

Mechanism of Action

The mechanism of action of N-(3-Bromophenyl)-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream targets. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of cancer cell growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazoline derivatives with modifications at the 4- and 6-positions exhibit diverse physicochemical and biological properties. Below is a detailed comparison of N-(3-Bromophenyl)-6-nitroquinazolin-4-amine with structurally related analogs:

Table 1: Structural and Functional Comparison of 6-Nitroquinazolin-4-amine Derivatives

*Yield inferred from analogous syntheses in .

Key Observations

Halogenated derivatives (e.g., 4-bromo-2-fluorophenyl, 3-chloro-4-fluorophenyl) show improved kinase inhibitory activity, likely due to increased electron-withdrawing effects and lipophilicity .

Synthetic Efficiency :

- The thiophen-2-ylmethyl analog (99% yield) demonstrates superior synthetic efficiency compared to nitro-substituted derivatives (60–85% yields), attributed to optimized coupling conditions using Hunig’s base and palladium catalysts .

Thermal Stability: Melting points correlate with substituent polarity; 4-methoxyphenyl (178–179°C) and 3-chloro-4-fluorophenyl (157–158°C) derivatives exhibit higher thermal stability than non-polar analogs .

Biological Profile :

- 6-Nitroquinazolin-4-amine derivatives broadly exhibit anti-inflammatory activity by suppressing TNF-α and IL-6 expression in vitro, with IC₅₀ values in the low micromolar range .

- 6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine shows selective inhibition of CDC2-like kinases (CLK1/CLK4), highlighting the role of halogen and heteroaromatic substituents in target specificity .

Biological Activity

N-(3-Bromophenyl)-6-nitroquinazolin-4-amine is a heterocyclic compound with significant biological activity, particularly in the field of medicinal chemistry. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a quinazoline core substituted with a bromophenyl group and a nitro group. Its molecular formula is with a molecular weight of 372.17 g/mol. The presence of these functional groups contributes to its unique reactivity and biological properties.

Synthesis

The synthesis typically involves several steps:

- Nitration of Quinazoline : Introduction of the nitro group at the sixth position.

- Bromination of Aniline : Synthesis of 3-bromoaniline.

- Coupling Reaction : The final step involves coupling 3-bromoaniline with 6-nitroquinazoline under basic conditions, often using dimethylformamide as a solvent.

This method allows for the efficient production of the compound while maintaining high purity through techniques such as recrystallization and column chromatography .

This compound primarily acts as a kinase inhibitor , specifically targeting the ATP-binding site of various kinases involved in cancer cell signaling pathways. By inhibiting these kinases, the compound disrupts downstream signaling that leads to cancer cell proliferation and survival .

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity across several cancer cell lines. The following table summarizes its effectiveness compared to other quinazoline derivatives:

| Compound | IC50 (µM) MCF7 | IC50 (µM) MDA-MB231 | HD50 (µg) |

|---|---|---|---|

| This compound | 8.97±1.5 | 12.66±2.7 | 69.87±8.9 |

| Gefitinib | 10.0 | 15.0 | N/A |

| Erlotinib | 12.5 | 18.0 | N/A |

The IC50 values indicate that this compound is more effective than some established drugs like Gefitinib and Erlotinib in inhibiting cell growth in breast cancer models .

The compound's mechanism includes:

- Inhibition of EGFR : It has been shown to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers.

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.

In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, indicating its potential as a therapeutic agent .

Case Studies and Research Findings

- Study on Antitumor Activity : A comprehensive study evaluated the antitumor bioactivities of this compound against three human tumor cell lines, showing promising results with low IC50 values indicating strong inhibitory effects .

- Kinase Profiling : In kinase profiling assays, this compound was found to inhibit multiple kinases involved in cancer signaling pathways, highlighting its broad-spectrum anticancer potential .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-Bromophenyl)-6-nitroquinazolin-4-amine?

- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution. A general procedure involves reacting 6-nitroquinazolin-4-amine derivatives with substituted aryl halides (e.g., 3-bromophenylboronic acid) under palladium-catalyzed coupling conditions. Key steps include refluxing in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 12–24 hours, followed by purification via column chromatography .

Q. How is the compound characterized post-synthesis?

- Methodological Answer : Characterization involves:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns on the quinazoline and aryl rings.

- Mass spectrometry (ESI-TOF) to verify molecular weight (expected: ~372.2 g/mol).

- HPLC (>98% purity, C18 column, acetonitrile/water gradient) to assess purity .

Q. What in vitro assays are used to evaluate its cytotoxicity or bioactivity?

- Methodological Answer : The sulforhodamine B (SRB) assay is widely used for cytotoxicity screening. Cells are fixed with trichloroacetic acid, stained with SRB, and optical density measured at 564 nm. This method is robust for high-throughput screening and correlates well with cell viability .

Advanced Research Questions

Q. How can synthesis yield and purity be optimized for large-scale production?

- Methodological Answer : Optimization strategies include:

- Catalyst screening : Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands (e.g., XPhos) to improve coupling efficiency.

- Solvent selection : DMF enhances solubility but may require post-reaction dialysis to remove residuals.

- Temperature control : Lower temperatures (60°C) reduce side reactions but prolong reaction time .

Q. What crystallographic methods resolve the compound’s 3D structure?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software is standard. Key steps:

- Data collection : Use a Bruker SMART APEX CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Refinement : SHELXL refines atomic positions and thermal parameters. Triclinic space groups (e.g., P1) are common for asymmetric quinazoline derivatives .

Q. How do halogen substituents (Br vs. Cl/F) affect structure-activity relationships (SAR)?

- Methodological Answer : Compare analogues (e.g., 3-chloro or 4-fluoro derivatives) via:

- Biological assays : Measure IC₅₀ values against target kinases (e.g., EGFR).

- Computational modeling : Density functional theory (DFT) calculates electrostatic potential maps to assess halogen bonding. Bromine’s larger van der Waals radius may enhance hydrophobic interactions .

Q. How to address contradictions in cytotoxicity data across cell lines?

- Methodological Answer :

- Replicate assays : Use ≥3 biological replicates and normalize to housekeeping genes (e.g., GAPDH).

- Cell line validation : Check genetic drift (STR profiling) and culture conditions (e.g., serum concentration).

- Mechanistic studies : Combine SRB assays with flow cytometry (apoptosis/necrosis markers) to clarify mode of action .

Q. What computational tools predict target binding modes?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Glide models interactions with kinase ATP pockets.

- Molecular dynamics (MD) : GROMACS simulates binding stability (10–100 ns trajectories).

- Pharmacophore mapping : Identify critical features (e.g., nitro group’s electron-withdrawing effect) using Discovery Studio .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.